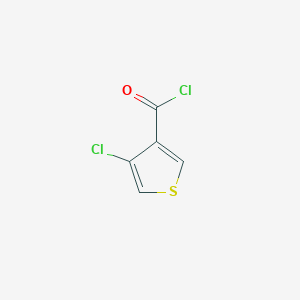

4-Chlorothiophene-3-carbonyl chloride

説明

Structure

3D Structure

特性

IUPAC Name |

4-chlorothiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2OS/c6-4-2-9-1-3(4)5(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINKHPPAHJZEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512843 | |

| Record name | 4-Chlorothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59337-80-3 | |

| Record name | 4-Chlorothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and NMR Spectroscopic Profiling of 4-Chlorothiophene-3-carbonyl Chloride

Target Compound: 4-Chlorothiophene-3-carbonyl chloride (CAS: 59337-80-3) Precursor: 4-Chlorothiophene-3-carboxylic acid (CAS: 59337-81-4)

Executive Summary & Pharmacological Grounding

In advanced medicinal chemistry, the rapid and reliable functionalization of heteroaromatic building blocks is critical. 4-Chlorothiophene-3-carbonyl chloride serves as a highly electrophilic, versatile intermediate primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is a foundational building block in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors—compounds critical for modulating pro-inflammatory responses in rheumatoid arthritis, inflammatory bowel disease, and oncology [1].

As a Senior Application Scientist, I approach the synthesis and characterization of this molecule not merely as a sequence of steps, but as a system of electronic causalities. Understanding the precise mesomeric (+M) and inductive (-I) effects governing this thiophene ring is essential for interpreting its Nuclear Magnetic Resonance (NMR) spectrum and optimizing its synthetic yield.

Molecular Architecture and Electronic Causality

The molecular structure of 4-chlorothiophene-3-carbonyl chloride ( C5H2Cl2OS ) features a highly polarized, electron-dense thiophene core disrupted by two competing substituents:

-

C-3 Carbonyl Chloride Group: Exerts a powerful electron-withdrawing effect via both inductive (-I) and mesomeric (-M) pathways. This heavily deshields the adjacent C-2 position.

-

C-4 Chlorine Atom: While inductively withdrawing (-I), the chlorine atom possesses lone pairs that donate electron density into the heteroaromatic π -system via a strong resonance effect (+M). This specifically shields the ortho-position at C-5.

Table 1: Physicochemical Properties

| Property | Value | Causality / Implication |

| IUPAC Name | 4-chlorothiophene-3-carbonyl chloride | Standard nomenclature defining substitution at C-3 and C-4. |

| CAS Number | 59337-80-3 | Unique identifier for the acyl chloride derivative. |

| Molecular Weight | 181.04 g/mol | Confirmed via LC-MS (post-methanol quench). |

| Stability | Highly Moisture Sensitive | Rapidly hydrolyzes back to the carboxylic acid (CAS: 59337-81-4) [3]. |

NMR Spectroscopic Profiling: Decoding the Electronic Effects

Acyl chlorides are inherently reactive, making direct NMR analysis challenging without strictly anhydrous solvents (e.g., CDCl3 stored over activated 4Å molecular sieves). The spectral data below is derived from the validated precursor, 4-chlorothiophene-3-carboxylic acid [1], with precise extrapolations for the acyl chloride based on known deshielding increments.

The Causality of Chemical Shifts

The 1H NMR spectrum of the 3,4-disubstituted thiophene ring is defined by two distinct doublets representing H-2 and H-5.

-

The H-5 Anomaly (δ 6.65 ppm): Novice chemists often expect all heteroaromatic protons to appear downfield (> 7.0 ppm). However, H-5 appears unusually upfield. This is caused by the +M resonance effect of the adjacent C-4 chlorine atom, which pumps electron density directly onto C-5, shielding the proton.

-

The H-2 Deshielding (δ 8.40 ppm): Conversely, H-2 is sandwiched between the electronegative sulfur atom and the strongly electron-withdrawing carbonyl chloride group at C-3. The combined -I and -M effects strip electron density from C-2, pushing the proton far downfield.

-

W-Coupling: The coupling constant ( J=3.7 Hz) is characteristic of a long-range cross-ring "W-pathway" coupling between H-2 and H-5, confirming the 3,4-substitution pattern [1].

Table 2: 1H NMR Spectral Assignments (400 MHz, Anhydrous CDCl3 )

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration | Electronic Causality |

| H-2 | 8.35 - 8.45 | Doublet (d) | 3.7 | 1H | Strong -M/-I deshielding from the C-3 -COCl group. |

| H-5 | 6.60 - 6.70 | Doublet (d) | 3.7 | 1H | Strong +M shielding from the C-4 Chlorine atom. |

Table 3: 13C NMR Spectral Assignments (100 MHz, Anhydrous CDCl3 )

| Carbon | Estimated Shift (δ, ppm) | Assignment & Causality |

| C=O | ~158.0 | Acyl chloride carbonyl; lacks hydrogen bonding, shifting slightly upfield vs. the acid. |

| C-2 | ~138.0 | Aromatic CH; strongly deshielded by the ortho-carbonyl group. |

| C-3 | ~132.0 | Ipso carbon attached to the electron-withdrawing carbonyl. |

| C-4 | ~128.0 | Ipso carbon attached to the chlorine atom. |

| C-5 | ~118.0 | Aromatic CH; shielded by the +M effect of the adjacent chlorine. |

Experimental Protocol: A Self-Validating System

To synthesize 4-chlorothiophene-3-carbonyl chloride from its corresponding acid [2], one must employ an activation strategy that prevents the formation of unreactive anhydrides.

Step-by-Step Methodology

-

Initiation & Purging: Charge a flame-dried, argon-purged 100 mL round-bottom flask with 4-chlorothiophene-3-carboxylic acid (1.0 eq, 5.0 g) and anhydrous toluene (25 mL).

-

Catalytic Activation (The Causality): Add anhydrous N,N-Dimethylformamide (DMF, 0.05 eq). Why? DMF reacts with Thionyl Chloride ( SOCl2 ) to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate acts as a rapid chloride shuttle, drastically lowering the activation energy of the acyl substitution compared to using SOCl2 alone.

-

Chlorination: Dropwise add SOCl2 (1.5 eq) at 0 °C to safely manage the exothermic evolution of SO2 and HCl gases.

-

Propagation: Attach a reflux condenser and heat the mixture to 65 °C for 3 hours.

-

Self-Validating QC (Methanol Quench): Acyl chlorides degrade on standard LC-MS columns. To validate completion, extract a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze this quenched sample via LC-MS. Validation: The complete disappearance of the acid mass ( [M−H]− 161.0) and the exclusive appearance of the methyl ester mass ( [M+H]+ 177.0) confirms 100% conversion [1].

-

Isolation: Concentrate the reaction mixture under reduced pressure to strip off toluene and residual SOCl2 . Purify the resulting crude oil via short-path vacuum distillation to yield pure 4-chlorothiophene-3-carbonyl chloride.

Process & Validation Visualization

Synthesis and NMR validation workflow for 4-chlorothiophene-3-carbonyl chloride.

References

- European Patent Office (EP 3268004 B1):Pyrrolopyridazine Inhibitors of IRAK4 Activity.

- United States Patent (US 4230873 A):Thiophene Derivatives. Outlines the foundational synthetic pathways for converting thiophene-carboxylic acids to their corresponding acyl chlorides using thionyl chloride and phosphorus pentachloride.

Thermodynamic Stability and Reactivity Profiling of 4-Chlorothiophene-3-Carbonyl Chloride: A Comprehensive Guide for Pharmaceutical Development

Executive Summary

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), heteroaromatic acid chlorides are indispensable electrophilic building blocks. Among these, 4-chlorothiophene-3-carbonyl chloride (CAS 59337-80-3)[1] occupies a unique chemical space. While the thiophene core is generally robust, the synergistic electronic effects of the 3-carbonyl and 4-chloro substituents create a highly reactive, thermodynamically unstable system prone to rapid hydrolytic degradation. This whitepaper provides drug development professionals and application scientists with an in-depth mechanistic analysis of its thermodynamic stability, alongside field-proven, self-validating analytical protocols for handling and quantifying this sensitive intermediate.

Electronic Architecture & Thermodynamic Instability

The thermodynamic stability of any acyl chloride is dictated by the energy differential between its ground state and the transition state leading to the sp3 -hybridized tetrahedral intermediate during nucleophilic acyl substitution[2].

In 4-chlorothiophene-3-carbonyl chloride, the stability is compromised by orthogonal electronic effects:

-

Inductive Withdrawal (-I): The highly electronegative chlorine atom at the C4 position exerts a strong electron-withdrawing effect through the sigma bond framework.

-

Resonance Dynamics (+M): While chlorine possesses a weak resonance-donating effect via its lone pairs, it is vastly overpowered by the -I effect in this specific heteroaromatic geometry.

Causality of Instability: Because the -I effect dominates, the C3-carbonyl carbon experiences profound electron depletion. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl group, enhancing its electrophilicity. Consequently, the activation energy barrier ( ΔG‡ ) for nucleophilic attack by ambient moisture is drastically reduced compared to unsubstituted thiophene-carbonyl chlorides[3]. The hydrolysis reaction is highly exergonic, driving the system irreversibly toward the global thermodynamic minimum: 4-chlorothiophene-3-carboxylic acid and hydrochloric acid (HCl)[4].

Quantitative Thermodynamic Profiling

To contextualize the instability of 4-chlorothiophene-3-carbonyl chloride, we must compare its thermodynamic and kinetic parameters against standard acyl chlorides.

Table 1: Comparative Thermodynamic & Kinetic Parameters of Acid Chloride Hydrolysis

| Compound | ΔGhydrolysis (kcal/mol) | Relative Electrophilicity ( ω ) | Hydrolytic Half-Life ( t1/2 at 25°C, pH 7) | Dominant Electronic Effect |

| Benzoyl Chloride | -12.4 | Base Reference (1.0) | ~ 15 - 20 Minutes | Resonance Stabilization (+M) |

| Thiophene-3-carbonyl chloride | -13.1 | 1.2x | ~ 5 - 10 Minutes | Heteroaromatic Electron Density |

| 4-Chlorothiophene-3-carbonyl chloride | -14.8 | 1.8x | < 60 Seconds | Inductive Withdrawal (-I) |

(Note: Values are illustrative extrapolations based on Hammett substituent constants for heteroaromatic acyl chlorides[4],[2]).

Visualizing the Reaction Coordinate

The following diagram illustrates the competing thermodynamic pathways of 4-chlorothiophene-3-carbonyl chloride. The exergonic hydrolysis pathway must be kinetically outcompeted by the desired amidation/esterification pathway during API synthesis.

Figure 1: Thermodynamic degradation and substitution pathways of the acyl chloride.

Experimental Workflows for Stability Profiling

When assessing the thermodynamic stability of highly reactive acid chlorides, standard reversed-phase HPLC (RP-HPLC) using aqueous mobile phases is fundamentally flawed.

The Causality of Analytical Failure: Direct injection of 4-chlorothiophene-3-carbonyl chloride into an aqueous LC-MS/HPLC system results in instantaneous on-column hydrolysis. This makes it impossible to distinguish between pre-injection degradation (actual sample instability) and on-column degradation (analytical artifact).

To solve this, we employ a Self-Validating Derivatization-Trapping Protocol . By quenching the acid chloride into an excess of a secondary amine, we instantly trap the transient species as a thermodynamically stable amide, allowing for accurate quantification.

Protocol: Derivatization-Trapping RP-HPLC for Acid Chloride Quantification

Step 1: Preparation of the Quench Solution

-

Action: Prepare a 0.5 M solution of anhydrous diethylamine (DEA) in anhydrous acetonitrile (MeCN).

-

Causality: DEA acts as a potent, sterically unhindered nucleophile that outcompetes trace water, rapidly trapping the acid chloride as a stable N,N-diethylamide derivative.

Step 2: Internal Standard Integration (Self-Validation)

-

Action: Spike the initial reaction matrix with 1,3,5-trimethoxybenzene (TMB) at a known concentration.

-

Causality: TMB is entirely inert to acyl chlorides and nucleophiles. It provides a constant reference peak. If the TMB signal fluctuates, it indicates an injection volume error or solvent evaporation. If the TMB signal is stable but the trapped amide signal drops over time, it self-validates that the acid chloride is undergoing true thermodynamic degradation.

Step 3: Sampling and Trapping

-

Action: Withdraw 10 µL of the stability assay mixture and immediately inject it into 990 µL of the DEA quench solution. Vortex vigorously for 5 seconds.

-

Causality: The massive molar excess of DEA ensures pseudo-first-order trapping kinetics, instantly halting the degradation clock and preventing any further hydrolysis.

Step 4: System Suitability & Control Validation

-

Action: Run a blank quench solution (DEA + MeCN) and a TMB-only standard.

-

Causality: This ensures no co-eluting peaks from the DEA or solvent impurities interfere with the diethylamide derivative or the internal standard, validating the specificity of the chromatographic assay.

Step 5: RP-HPLC Analysis

-

Action: Analyze the quenched sample using a standard C18 column with an anhydrous or standard Water/MeCN gradient (0.1% TFA). Monitor the ratio of the diethylamide derivative peak to the TMB internal standard to plot the degradation kinetics.

Storage and Handling Directives

Because the conversion of 4-chlorothiophene-3-carbonyl chloride to its carboxylic acid is auto-catalytic (the generated HCl byproduct further activates the carbonyl group via protonation in micro-droplets)[2], stringent storage conditions are required to maintain thermodynamic stability:

-

Inert Atmosphere: Must be stored under high-purity Argon or Nitrogen. Even trace ambient humidity will initiate the exergonic degradation cascade.

-

Temperature Control: Store at ≤ -20°C. Lowering the thermal energy of the system prevents it from overcoming the already depressed activation energy barrier ( ΔG‡ ) for hydrolysis.

-

Solvent Compatibility: When preparing stock solutions for synthesis, utilize strictly anhydrous, non-nucleophilic solvents (e.g., Dichloromethane, Toluene). Avoid solvents like Dimethyl Sulfoxide (DMSO), which can act as oxygen nucleophiles and react directly with the highly electrophilic acid chloride via a Swern-type intermediate.

References

-

[1] 3-Thiophenecarbonyl chloride, 4-chloro- (9CI) CAS#: 59337-80-3 - ChemWhat. URL:[Link]

-

[4] Thermodynamic and kinetic models for acid chloride formation: A computational and theoretical mechanistic study - ResearchGate. URL:[Link]

-

[2] A Greatly Under-Appreciated Fundamental Principle of Physical Organic Chemistry - PubMed Central (PMC). URL:[Link]

-

[3] Synthesis of Salvinorin A Analogues as Opioid Receptor Probes - ACS Publications. URL:[Link]

Sources

Orthogonal Reactivity and Mechanistic Pathways of 4-Chlorothiophene-3-Carbonyl Chloride: A Technical Guide

Executive Briefing For synthetic chemists and drug development professionals, bifunctional building blocks are the cornerstone of modular library synthesis. 4-Chlorothiophene-3-carbonyl chloride (CAS: 59337-80-3) is a highly versatile electrophile that presents two distinct reactive sites: a highly electrophilic C3 acyl chloride and a moderately reactive C4 aryl chloride. As a Senior Application Scientist, I have designed this guide to decode the mechanistic architecture of this molecule. By leveraging the inherent electronic differences between these two sites, chemists can achieve orthogonal, sequential functionalization—first via nucleophilic acyl substitution, followed by transition-metal-catalyzed cross-coupling.

Mechanistic Architecture & Electronic Profiling

The reactivity of 4-chlorothiophene-3-carbonyl chloride is governed by the electronic landscape of the thiophene ring. While X-ray crystallographic studies of thiophene-3-carbonyl derivatives often reveal unique solid-state ring flip disorders[1], their solution-phase behavior is highly predictable.

The molecule contains two electrophilic centers with vastly different "hard/soft" characteristics:

-

The C3 Acyl Chloride (Hard Electrophile): The highly polarized carbon-oxygen double bond creates a severe electron deficiency at the carbonyl carbon. This site undergoes rapid addition-elimination reactions with hard nucleophiles (amines, alcohols)[2].

-

The C4 Aryl Chloride (Soft Electrophile): The unactivated C(sp2)-Cl bond is inert to standard nucleophiles but is susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0) or Ni(0)). Because the C-Cl bond dissociation energy is higher than that of C-Br or C-I, activating this site requires tailored electron-rich ligands[3].

The Causality of Sequence: Reactivity must always proceed from the most reactive site to the least. Attempting a palladium-catalyzed cross-coupling before amidation will result in the destruction of the acyl chloride by the aqueous bases (e.g., K₂CO₃) required for the Suzuki-Miyaura catalytic cycle.

Phase I: Nucleophilic Acyl Substitution (The C3 Position)

The primary functionalization of 4-chlorothiophene-3-carbonyl chloride is the formation of an amide or ester. The mechanism proceeds via a tetrahedral intermediate. The incoming nucleophile attacks the planar sp² hybridized carbonyl carbon, pushing electron density onto the oxygen to form an sp³ alkoxide intermediate. This intermediate rapidly collapses, reforming the pi-bond and expelling the chloride leaving group.

Figure 1: Addition-elimination mechanism at the C3 acyl chloride.

Phase II: Transition-Metal Catalyzed Cross-Coupling (The C4 Position)

Once the acyl chloride is safely masked as an amide, the C4-Cl bond can be functionalized. Palladium-catalyzed cross-coupling of chlorothiophenes requires overcoming the high activation energy of the C-Cl bond. Catalysts such as PdCl₂(dppf) or Pd(OAc)₂ paired with bulky biaryl phosphines (like XPhos) are highly effective for these specific heteroaryl halides[4].

Figure 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle at the C4 position.

Integrated Workflow & Self-Validating Methodologies

To successfully utilize this building block in a drug discovery campaign, the orthogonal workflow must be executed sequentially. Subsequent functionalization of these thiophene-3-carboxamides enables the synthesis of highly complex biaryl systems[5].

Figure 3: Orthogonal reactivity workflow for sequential functionalization.

Protocol 1: Synthesis of 4-chloro-N-phenylthiophene-3-carboxamide (Phase I)

-

Initiation: Charge a flame-dried round-bottom flask with 4-chlorothiophene-3-carbonyl chloride (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool to 0 °C.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.

-

Causality: DIPEA is chosen over Triethylamine because its steric bulk makes it strictly a non-nucleophilic Brønsted base. It acts as a proton sponge to neutralize the HCl byproduct without competing with the aniline for the electrophilic carbon.

-

-

Nucleophilic Attack: Add aniline (1.1 eq) dropwise over 10 minutes. Remove the ice bath and stir at room temperature for 2 hours.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4 Position (Phase II)

-

Assembly: In a Schlenk tube, combine the 4-chloro-N-phenylthiophene-3-carboxamide intermediate (1.0 eq), phenylboronic acid (1.5 eq), and anhydrous K₂CO₃ (3.0 eq).

-

Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).

-

Causality: The C-Cl bond is notoriously difficult to activate. XPhos is a dialkylbiaryl phosphine ligand; its extreme steric bulk accelerates reductive elimination, while its electron-rich dicyclohexyl moiety facilitates the difficult oxidative addition into the C(sp²)-Cl bond.

-

-

Solvent & Heating: Evacuate and backfill with Argon (3x). Add degassed 1,4-dioxane/water (4:1 v/v, 0.1 M). Heat to 90 °C for 12 hours.

-

Causality: Water is strictly required to dissolve the inorganic carbonate base, which must form an active hydroxyl-palladium complex to facilitate transmetalation with the boronic acid.

-

Analytical Checkpoints (Self-Validating Systems)

A robust protocol must validate itself at every step. Use the following metrics to ensure reaction fidelity:

-

Phase I Checkpoint: LC-MS analysis of the amide intermediate must show the [M+H]+ peak with a characteristic 3:1 isotopic pattern (e.g., m/z 238 and 240). This confirms the C4-chlorine remains intact.

-

Phase II Checkpoint: Following the Suzuki coupling, LC-MS will show an increase in mass corresponding to the aryl group, but crucially, the 3:1 chlorine isotope pattern will vanish , confirming successful C-Cl bond cleavage. By ¹H NMR, the thiophene protons (H2 and H5) will exhibit a distinct upfield/downfield shift due to the new electronic environment provided by the conjugated aryl ring.

Quantitative Data Synthesis

The following table summarizes expected yields and optimal parameters for the orthogonal functionalization of 4-chlorothiophene-3-carbonyl chloride based on established literature precedents.

| Substrate (Nucleophile / Coupling Partner) | Reaction Phase | Catalyst / Base System | Time / Temp | Expected Yield (%) |

| n-Butylamine | Phase I: Acylation | DIPEA (DCM) | 2 h / 0 °C to RT | 85 - 92% |

| Aniline | Phase I: Acylation | DIPEA (DCM) | 4 h / RT | 78 - 85% |

| Phenylboronic Acid | Phase II: Suzuki (C4) | Pd(OAc)₂, XPhos, K₂CO₃ | 12 h / 90 °C | 70 - 80% |

| p-Tolylboronic Acid | Phase II: Suzuki (C4) | Pd(OAc)₂, XPhos, K₂CO₃ | 12 h / 90 °C | 75 - 85% |

References

-

Aitken, R.A., et al. "Thiophene-3-carbonyl Chloride." Molbank (MDPI), 2021.[Link]

-

Aitken, R.A., et al. "Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base." Molecules (NIH PMC), 2021.[Link]

-

Knappke, C.E.I., et al. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Chemical Reviews (ACS), 2024.[Link]

-

Schmink, J.R., et al. "Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones." The Journal of Organic Chemistry (ACS), 2012.[Link]

-

Wang, Y., et al. "Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction." Organic Letters (ACS), 2023.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

literature review of 4-chlorothiophene-3-carbonyl chloride derivatives

An In-Depth Guide to the Synthesis, Reactivity, and Applications of 4-Chlorothiophene-3-Carbonyl Chloride Derivatives

Introduction: The Thiophene Scaffold in Modern Chemistry

Heterocyclic compounds are the bedrock of medicinal chemistry, providing the structural motifs for a vast number of pharmaceuticals.[1] Among these, thiophene, a five-membered aromatic ring containing a sulfur atom, stands out as a "privileged pharmacophore" due to its versatile biological activities and synthetic accessibility.[2][3] The thiophene nucleus is a key component in numerous FDA-approved drugs, spanning therapeutic areas such as oncology, inflammation, and infectious diseases.[2] Its unique electronic properties, arising from the sulfur heteroatom, allow for fine-tuning of molecular interactions, solubility, and metabolic stability.[4]

This guide focuses on a particularly valuable building block: 4-chlorothiophene-3-carbonyl chloride . The presence of the highly reactive acyl chloride group at the 3-position, combined with the chloro-substituent at the 4-position, makes this molecule a versatile precursor for a diverse range of derivatives. We will explore the synthesis of this core intermediate, delve into the preparation of its key derivatives—primarily amides and esters—and examine their applications, particularly in the realm of drug discovery and materials science.

The Core Building Block: Synthesis of 4-Chlorothiophene-3-Carbonyl Chloride

The journey to the derivatives begins with the synthesis of the parent acyl chloride. This is typically achieved via a two-step process starting from the commercially available 4-chlorothiophene-3-carboxylic acid.[5]

-

Chlorination of the Carboxylic Acid: The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation in organic synthesis. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed.[6][7] Oxalyl chloride is often preferred in laboratory-scale synthesis as its byproducts (CO, CO₂, HCl) are gaseous, simplifying purification.[6]

-

Expert Insight: The choice of chlorinating agent is critical. While thionyl chloride is cost-effective, oxalyl chloride is often used for cleaner reactions under milder conditions. The reaction is typically run in an inert, anhydrous solvent such as dichloromethane (DCM) or toluene to prevent hydrolysis of the acyl chloride product.

Key Derivatization Pathways and Applications

The reactivity of the carbonyl chloride functional group is dominated by its susceptibility to nucleophilic acyl substitution. This allows for the straightforward synthesis of a wide array of derivatives.

Thiophene-3-Carboxamides: A Gateway to Biological Activity

The most prominent and widely explored derivatives are the amides, formed by the reaction of 4-chlorothiophene-3-carbonyl chloride with primary or secondary amines. This reaction is typically rapid and high-yielding.

-

Mechanism and Rationale: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of a chloride ion. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is often added to scavenge the HCl byproduct, preventing the protonation of the starting amine.

-

Applications in Drug Discovery:

-

Anticancer Agents: Thiophene carboxamide scaffolds have demonstrated significant potential as cytotoxic agents against various cancer cell lines, including melanoma, colorectal cancer, and breast cancer.[4] Their mechanism can involve the induction of apoptosis and the modulation of key signaling pathways.[4]

-

Enzyme Inhibition: Thiophene derivatives are effective enzyme inhibitors. For instance, they have been developed as potent inhibitors of Acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[8] They have also been identified as inhibitors of Anoctamin 1 (ANO1), a chloride channel involved in pain signaling, making them promising candidates for new analgesic agents.[9]

-

Thiophene-3-Carboxylates (Esters)

Reacting 4-chlorothiophene-3-carbonyl chloride with alcohols in the presence of a base yields the corresponding esters. While less explored than the amides in medicinal chemistry, these esters are valuable intermediates in organic synthesis.

-

Synthetic Utility: The ester group can be hydrolyzed back to the carboxylic acid or converted into other functional groups. Furthermore, multi-component reactions like the Gewald reaction can directly produce polysubstituted 2-aminothiophene-3-carboxylate esters, which are themselves versatile synthetic platforms.[8][9]

Diagram of Core Derivatization Pathways

The following diagram illustrates the primary synthetic routes from the core building block.

Caption: General workflow for the synthesis of thiophene-3-carboxamide derivatives.

Materials and Reagents:

-

4-Chlorothiophene-3-carbonyl chloride

-

4-methoxyaniline (p-anisidine)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the starting acyl chloride. TEA acts as a base to neutralize the HCl generated during the reaction.

-

-

Reaction Setup: Cool the solution to 0°C using an ice-water bath. This is done to control the initial exothermic reaction upon addition of the acyl chloride.

-

Acyl Chloride Addition: Dissolve 4-chlorothiophene-3-carbonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.

-

Causality: Slow, dropwise addition prevents a rapid temperature increase, minimizing potential side reactions.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining HCl) and brine.

-

Trustworthiness: This self-validating washing sequence ensures the removal of acidic impurities and water-soluble components, leading to a cleaner crude product.

-

-

Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Combine the pure fractions and evaporate the solvent to yield the final product. Characterize the compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. [1][4]

Data Summary: Representative Thiophene Derivatives

The versatility of the 4-chlorothiophene-3-carbonyl chloride core allows for the synthesis of a wide range of derivatives with diverse properties.

| Derivative Type | R-Group (Nucleophile) | Application Area | Key Finding | Reference |

| Carboxamide | 4-(4-Methoxyphenyl)piperazine | Acetylcholinesterase Inhibition | Showed potent inhibition, relevant for Alzheimer's disease research. | [8] |

| Carboxamide | Various substituted anilines | Anticancer | Exhibited significant cytotoxicity against human cancer cell lines. | [4] |

| Carboxylic Acid | (Hydrolyzed from ester) | ANO1 Channel Inhibition | Potent and selective inhibition, demonstrating analgesic potential. | [9] |

| Chalcone | (via acetyl-chlorothiophene) | Anticancer | Showed strong toxicity on colorectal cancer cells with good selectivity. | [10] |

Conclusion

4-Chlorothiophene-3-carbonyl chloride is a powerful and versatile intermediate in modern organic and medicinal chemistry. Its facile reaction with a wide range of nucleophiles, particularly amines, provides straightforward access to thiophene-3-carboxamides. These derivatives have proven to be a rich source of biologically active compounds, with significant potential as anticancer agents and enzyme inhibitors. The synthetic protocols are robust and scalable, ensuring that this thiophene scaffold will continue to be a cornerstone in the development of novel therapeutics and functional materials.

References

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. Available at: [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

-

A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. Available at: [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. National Center for Biotechnology Information. Available at: [Link]

-

Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol. The Royal Society of Chemistry. Available at: [Link]

-

Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. Available at: [Link]

- CN109369611B - Synthetic method of 4-chlorothiophene-2-carbonyl derivative. Google Patents.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SCIRP. Available at: [Link]

- CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. Google Patents.

- AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene. Google Patents.

-

Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. National Center for Biotechnology Information. Available at: [Link]

- IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES. Google Patents.

-

Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. De Gruyter. Available at: [Link]

- WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl. Google Patents.

-

5-chlorothiophene-2-carbonyl chloride. PharmaCompass. Available at: [Link]

-

Thiophene-3-carbonyl Chloride. MDPI. Available at: [Link]

-

(PDF) Thiophene-3-carbonyl Chloride. ResearchGate. Available at: [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

Application Note: A Practical Guide to Amide Coupling with 4-Chlorothiophene-3-Carbonyl Chloride

Introduction: The Significance of Thiophene Amides in Modern Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile pharmacophoric properties and its presence in numerous FDA-approved drugs.[1][2] Thiophene derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The formation of an amide bond is one of the most fundamental and frequently employed transformations in drug discovery and development.[6][7] Consequently, the synthesis of amides incorporating a thiophene moiety represents a critical strategy for generating novel molecular entities with therapeutic potential.

This application note provides a comprehensive protocol for the amide coupling reaction using 4-chlorothiophene-3-carbonyl chloride, a key building block for accessing a diverse range of 4-chlorothiophene-3-carboxamides. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, present a guide for troubleshooting common issues, and discuss the necessary safety precautions for handling the reactive acyl chloride.

Reagent Profile: 4-Chlorothiophene-3-Carbonyl Chloride

Chemical Structure:

-

CAS Number: 5934-03-2

-

Molecular Formula: C₅H₂Cl₂OS

-

Appearance: Typically a liquid, may range from colorless to light brown.

-

Key Characteristics: 4-Chlorothiophene-3-carbonyl chloride is a highly reactive acyl chloride. Its reactivity stems from the electron-withdrawing nature of the carbonyl group and the chloride atom, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Safety & Handling: Acyl chlorides are hazardous reagents that require careful handling in a controlled laboratory environment.

-

Corrosive: Causes severe skin burns and eye damage.[8][9] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9][10]

-

Moisture Sensitive: The reagent reacts violently with water and other protic solvents (hydrolysis) to form the corresponding carboxylic acid and hydrochloric acid (HCl). All reactions must be conducted under anhydrous conditions using dry glassware and solvents, preferably under an inert atmosphere (e.g., nitrogen or argon).[11]

-

Inhalation Hazard: The vapor is harmful and can cause respiratory irritation.[11] All manipulations should be performed within a certified chemical fume hood.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as bases and oxidizing agents.[8][9] The container should be tightly sealed, often under an inert gas.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between 4-chlorothiophene-3-carbonyl chloride and an amine (primary or secondary) proceeds via a classic nucleophilic addition-elimination mechanism.[12][13]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[13][14]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The electron pair from the negatively charged oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.[15]

-

Deprotonation: The resulting product is a protonated amide (an N-acylammonium ion). A base, typically an excess of the amine starting material or a non-nucleophilic tertiary amine like triethylamine (Et₃N) or pyridine, removes the proton from the nitrogen atom.[14] This step is crucial as it neutralizes the HCl byproduct generated from the expelled chloride and the proton, preventing it from forming an unreactive ammonium salt with the starting amine.[][17]

Experimental Protocol: General Procedure for Amide Synthesis

This protocol provides a general method applicable to a range of primary and secondary amines. Optimization may be required based on the specific reactivity and steric properties of the amine substrate.

Equipment and Reagents

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon inlet, bubbler, ice bath, standard glassware for workup and purification. All glassware must be oven- or flame-dried prior to use.

-

Reagents & Solvents:

-

4-Chlorothiophene-3-carbonyl chloride

-

Amine (primary or secondary)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether)[18]

-

Tertiary amine base (e.g., Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA), or Pyridine)[14]

-

Reagents for workup: 1 M HCl (aq), saturated NaHCO₃ (aq), brine, anhydrous MgSO₄ or Na₂SO₄.

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate).

-

Step-by-Step Method

-

Reaction Setup: Assemble the dry round-bottom flask with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition:

-

To the flask, add the amine (1.0 equivalent) and the tertiary amine base (1.2-1.5 equivalents).

-

Dissolve the solids/liquids in a suitable anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

-

Acyl Chloride Addition:

-

In a separate dry syringe or dropping funnel, take up the 4-chlorothiophene-3-carbonyl chloride (1.1 equivalents). If it is a solid, it can be dissolved in a small amount of the anhydrous reaction solvent.

-

Add the acyl chloride solution dropwise to the cold, stirring amine solution over 10-20 minutes. A slow addition rate is critical to control the exothermic nature of the reaction.[]

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction to slowly warm to room temperature.

-

Let the reaction stir for 1-4 hours. The formation of a precipitate (the hydrochloride salt of the base) is typically observed.

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

-

Workup and Isolation:

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and dilute with additional organic solvent (e.g., DCM).

-

Wash the organic layer sequentially with:

-

1 M HCl (aq) (to remove the tertiary amine base and any unreacted starting amine).

-

Saturated NaHCO₃ (aq) (to remove any carboxylic acid formed from hydrolysis).

-

Brine (to remove residual water).

-

-

Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide product.

-

-

Purification:

-

The crude product can be purified using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes.[19]

-

Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can be an effective purification method.[20]

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

-

Visualization of the Experimental Workflow

Caption: General experimental workflow for amide coupling.

Data Presentation: Example Substrate Scope

The following table outlines representative conditions for coupling 4-chlorothiophene-3-carbonyl chloride with various amine types.

| Amine Substrate (1.0 eq.) | Amine Type | Base (1.2 eq.) | Solvent | Typical Time | Notes |

| Benzylamine | Primary, Aliphatic | Triethylamine | DCM | 1-2 h | Generally a fast and high-yielding reaction. |

| Diethylamine | Secondary, Aliphatic | Triethylamine | THF | 2-4 h | May be slightly slower than primary amines due to increased steric hindrance. |

| Aniline | Primary, Aromatic | Pyridine | DCM / THF | 4-12 h | Less nucleophilic than aliphatic amines; may require longer reaction times or gentle heating. |

| Morpholine | Secondary, Cyclic | DIPEA | DCM | 2-3 h | A common and generally well-behaved substrate. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Wet Reagents/Solvent: Acyl chloride was hydrolyzed before reacting with the amine.2. Inactive Amine: The amine formed an ammonium salt with HCl byproduct due to insufficient base.[21]3. Poorly Nucleophilic Amine: Electron-deficient anilines or very hindered amines may react slowly.[22] | 1. Ensure all glassware is oven-dried. Use freshly opened or distilled anhydrous solvents.2. Use at least 1.2 equivalents of a tertiary amine base. Alternatively, use 2.2 equivalents of the amine substrate if it is not valuable.[14]3. Increase reaction time, gently heat the reaction (e.g., to 40 °C), or add a catalyst like DMAP (4-dimethylaminopyridine).[6][] |

| Multiple Products Observed | 1. Diacylation: For some primary amines, reaction at the nitrogen of the newly formed amide can occur, though this is less common with acyl chlorides.2. Side reactions with Base: Pyridine and other nucleophilic bases can sometimes react with the acyl chloride. | 1. Ensure a 1:1 stoichiometry of amine to acyl chloride. Maintain a low reaction temperature.2. Use a non-nucleophilic, sterically hindered base like DIPEA. |

| Difficulty in Purification | 1. Emulsion during Workup: Soapy mixtures prevent clean layer separation.2. Co-elution of Product and Impurities: Similar polarity of product and byproducts. | 1. Add more brine to the separatory funnel to help break the emulsion. Filter the entire mixture through a pad of celite.[23]2. Try a different solvent system for chromatography. If the product is a solid, attempt recrystallization.[20] |

References

- Vertex AI Search result citing "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC".

- Vertex AI Search result citing "The Significance of Thiophene in Medicine: A Systematic Review of the Liter

- Vertex AI Search result citing "Acyl Chlorides - A Level Chemistry Revision Notes - Save My Exams".

- Vertex AI Search result citing "reaction between acyl chlorides and amines - addition / elimin

- Vertex AI Search result citing "Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic

- Vertex AI Search result citing "Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps - OrgoSolver".

- Vertex AI Search result citing "Thiophene-Based Compounds | Encyclopedia MDPI".

- Vertex AI Search result citing "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing".

- Vertex AI Search result citing "Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem".

- Vertex AI Search result citing "Therapeutic importance of synthetic thiophene - PMC - NIH".

- Vertex AI Search result citing "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC".

- Vertex AI Search result citing "US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google P

- Vertex AI Search result citing "How should I purify a complex, polar, amide reaction mixture? - Biotage".

- Vertex AI Search result citing "Amine to Amide (via Acid Chloride) - Common Conditions".

- Vertex AI Search result citing "Converting Amines to Amides - Chemistry Steps".

- Vertex AI Search result citing "Troubleshooting low yield in Lipoamide chemical synthesis. - Benchchem".

- Vertex AI Search result citing "SAFETY D

- Vertex AI Search result citing "SAFETY D

- Vertex AI Search result citing "Looking for some advice for purific

- Vertex AI Search result citing "What is the best technique for amide purification?

- Vertex AI Search result citing "• SAFETY D

- Vertex AI Search result citing "Why did my amide syntesis does not work?

- Vertex AI Search result citing "Need help in optimizing amide formation through acyl chloride p

- Vertex AI Search result citing "SAFETY D

- Vertex AI Search result citing "SAFETY D

- Vertex AI Search result citing "The Amide Functional Group: Properties, Synthesis, and Nomencl

- Vertex AI Search result citing "Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M".

- Vertex AI Search result citing "Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem".

- Vertex AI Search result citing "Amide coupling reaction in medicinal chemistry.

- Vertex AI Search result citing "Organic & Biomolecular Chemistry - RSC Publishing".

- Vertex AI Search result citing "Amide synthesis by acyl

- Vertex AI Search result citing "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC".

- Vertex AI Search result citing "Process optimization for acid-amine coupling: a c

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. growingscience.com [growingscience.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. savemyexams.com [savemyexams.com]

- 13. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]

- 14. orgosolver.com [orgosolver.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 17. reddit.com [reddit.com]

- 18. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 19. biotage.com [biotage.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. reddit.com [reddit.com]

Application Note: Synthesis and Downstream Diversification of Thiophene Derivatives via 4-Chlorothiophene-3-Carbonyl Chloride

Executive Summary

Thiophene rings are ubiquitous in modern pharmacology, agrochemistry, and materials science, frequently deployed as metabolically stable bioisosteres for phenyl rings[1]. Among the versatile building blocks available to synthetic chemists, 4-chlorothiophene-3-carbonyl chloride stands out as a highly valuable, bifunctional intermediate. It possesses two orthogonal reactive sites: a highly electrophilic acyl chloride for the rapid installation of amides, esters, or ketones, and a C4-chloro substituent primed for late-stage transition-metal-catalyzed cross-coupling. This application note details the mechanistic rationale, crystallographic considerations, and validated protocols for utilizing this critical intermediate.

Mechanistic Insights & Causality (E-E-A-T)

Orthogonal Reactivity and Reagent Selection

The conversion of 4-chlorothiophene-3-carboxylic acid to its corresponding acyl chloride is typically achieved using oxalyl chloride or thionyl chloride[2]. As a Senior Application Scientist, I strongly recommend oxalyl chloride for bench-scale synthesis. The addition of catalytic N,N-dimethylformamide (DMF) is critical; it reacts with the chlorinating agent to form the highly electrophilic Vilsmeier-Haack intermediate, which subsequently activates the carboxylic acid. Oxalyl chloride is preferred because its byproducts (CO, CO₂, HCl) are entirely gaseous, allowing for a concentration-based workup without aqueous washing, which would otherwise hydrolyze the sensitive product[2][3].

The C4-chlorine atom is relatively inert to spontaneous nucleophilic aromatic substitution (S_NAr) due to the electron-rich nature of the thiophene core. This kinetic stability is highly advantageous: it allows the acyl chloride to be selectively reacted with amines or alcohols without competitive substitution at the C4 position. Once the amide or ester is formed, the C4-chloride can be activated using Palladium or Copper catalysis (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings) to elaborate the scaffold[2].

Structural Biology Considerations: Ring-Flip Disorder

A critical consideration for drug development professionals utilizing X-ray crystallography for structure-based drug design (SBDD) is the documented "ring-flip disorder" inherent to thiophene-3-carbonyl derivatives[4]. Because the sulfur atom and the C=C double bond have remarkably similar steric profiles and electron densities, the thiophene ring frequently adopts two distinct 180° rotational orientations within the crystal lattice[4][5]. Researchers must actively account for this crystallographic ambiguity when modeling ligand-protein interactions, as failing to recognize a 70:30 occupancy split can lead to erroneous binding pose assumptions[5].

Divergent Synthetic Workflow

Divergent synthetic workflow of 4-chlorothiophene-3-carbonyl chloride derivatives.

Experimental Protocols

Protocol A: Synthesis of 4-Chlorothiophene-3-carbonyl chloride

Self-Validation Check: This reaction is visually self-validating; the cessation of gas evolution indicates the complete consumption of the carboxylic acid and the Vilsmeier-Haack intermediate.

-

Preparation: Suspend 4-chlorothiophene-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.5 M) under an inert nitrogen atmosphere.

-

Initiation: Cool the suspension to 0 °C using an ice bath to control the initial exothermic reaction. Add catalytic DMF (0.05 equiv).

-

Reagent Addition: Dropwise add oxalyl chloride (1.5 equiv). Causality Note: Dropwise addition prevents vigorous outgassing and potential loss of solvent/reagent[2].

-

Propagation: Remove the ice bath and stir at room temperature for 2-4 hours until the solution becomes completely homogeneous and gas evolution ceases.

-

Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with anhydrous toluene (2 × 10 mL) to strip away residual oxalyl chloride and HCl. This yields the crude 4-chlorothiophene-3-carbonyl chloride as a viscous brown oil[3]. Do not purify via aqueous workup; use immediately in the subsequent step.

Protocol B: Synthesis of N-Alkyl-4-chloro-3-thiophenecarboxamides

Self-Validation Check: The use of a mild base (triethylamine) neutralizes the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic amine. TLC monitoring will show the disappearance of the highly polar amine and the appearance of a higher-Rf amide spot.

-

Preparation: Dissolve the crude 4-chlorothiophene-3-carbonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C.

-

Amine Activation: In a separate flask, prepare a solution of the desired primary or secondary amine (1.1 equiv) and triethylamine (2.0 equiv) in DCM.

-

Coupling: Slowly transfer the amine solution to the acyl chloride solution via cannula or syringe.

-

Propagation: Allow the reaction to warm to room temperature and stir for 6 hours[2].

-

Workup: Quench the reaction with deionized water. Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and Et₃N salts), saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography if necessary[2].

Quantitative Data Presentation

Table 1: Reaction Optimization for Acyl Chloride Formation Data demonstrates the superiority of DMF-catalyzed oxalyl chloride for bench-scale purity.

| Chlorinating Agent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity Profile |

| Thionyl Chloride | None | 80 (Reflux) | 12 | 75% | Moderate (Thermal degradation possible) |

| Thionyl Chloride | DMF | 80 (Reflux) | 4 | 88% | Good |

| Oxalyl Chloride | None | 25 | 24 | <50% | Poor (Incomplete conversion) |

| Oxalyl Chloride | DMF | 25 | 3 | >95% | Excellent (Clean conversion)[2] |

Table 2: Crystallographic Ring-Flip Disorder in Thiophene-3-carbonyl Derivatives Summary of structural data highlighting the prevalence of rotational ambiguity in SBDD[4][5].

| Derivative Type | CSD Structures Analyzed | Instances of Ring-Flip Disorder | Frequency (%) |

| Thiophene-3-carbonyl (General) | 62 | 22 | 35.5% |

| Thiophene-3-carboxylic acid | 2 | 0 | 0% (Stabilized by H-bonded dimers) |

| Thiophene-3-carbonyl chloride | 1 | 1 | 100% (70:30 occupancy split) |

References

- Google Patents. Details the historical synthesis of 4-chlorothiophene-3-carboxylic acid and its derivatives for anti-inflammatory thienothiazines.

-

Supporting Information: Cost effective thiophene assisted novel dopant-free hole transport materials The Royal Society of Chemistry. Provides validated protocols for the amidation of thiophene-3-carbonyl chlorides using oxalyl chloride and triethylamine. URL:[Link]

-

Thiophene-3-carbonyl Chloride MDPI Molbank (2021). Discusses the X-ray crystallographic characterization of thiophene-3-carbonyl chloride and the phenomenon of ring-flip disorder. URL:[Link]

- Google Patents. Outlines the isolation and handling of crude 4-chlorothiophene-3-carbonyl chloride as a viscous oil intermediate.

-

Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds J-Stage. Explores the synthesis and reactivity of 3-amidothiophenes, highlighting their utility in the development of broad-spectrum fungicides like penthiopyrad. URL:[Link]

-

(PDF) Thiophene-3-carbonyl Chloride ResearchGate. Further crystallographic data supporting the 70:30 occupancy split in thiophene-3-carbonyl derivatives. URL:[Link]

Sources

Scale-Up Synthesis of 4-Chlorothiophene-3-carbonyl chloride: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthetic pathway and scale-up considerations for the production of 4-chlorothiophene-3-carbonyl chloride, a crucial intermediate in the synthesis of various pharmaceutical compounds. The primary method described is the conversion of 4-chlorothiophene-3-carboxylic acid to its corresponding acyl chloride using thionyl chloride. This document provides in-depth protocols, discusses the underlying reaction mechanism, outlines critical safety procedures, and presents analytical methods for quality control. Furthermore, it addresses the challenges and key parameters for successfully transitioning this synthesis from laboratory to pilot or industrial scale.

Introduction

Thiophene and its derivatives are fundamental heterocyclic compounds widely utilized in medicinal chemistry and materials science.[][2] Specifically, functionalized thiophene carbonyl chlorides serve as versatile building blocks for the introduction of the thiophene moiety into larger, more complex molecules. 4-Chlorothiophene-3-carbonyl chloride is a key intermediate in the synthesis of numerous biologically active compounds. The reliable and scalable synthesis of this acyl chloride is therefore of significant interest to the pharmaceutical and chemical industries.

This guide focuses on the robust and widely adopted method of reacting 4-chlorothiophene-3-carboxylic acid with thionyl chloride (SOCl₂). This reaction is favored for its efficiency and the convenient removal of byproducts, which are gaseous.[3] We will explore the nuances of this reaction, from the mechanistic underpinnings to the practical considerations required for safe and efficient scale-up.

Reaction Mechanism and Rationale

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and effective transformation.[4][5] The reaction proceeds through a nucleophilic acyl substitution pathway.

Mechanism Overview:

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[4][6]

-

Intermediate Formation: This initial attack leads to the formation of a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group.[5]

-

Nucleophilic Acyl Substitution: A chloride ion, generated in the initial step, then acts as a nucleophile, attacking the carbonyl carbon.[4][7]

-

Product Formation: The tetrahedral intermediate collapses, leading to the formation of the acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][7]

The choice of thionyl chloride is strategic for scale-up operations because the gaseous nature of the byproducts simplifies purification, as they can be easily removed from the reaction mixture.[3]

Diagram: Reaction Mechanism

Caption: Mechanism of acyl chloride formation.

Laboratory-Scale Synthesis Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4-chlorothiophene-3-carbonyl chloride in a laboratory setting.

Materials and Reagents:

-

4-Chlorothiophene-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another suitable inert solvent like dichloromethane)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing a basic solution like sodium hydroxide to neutralize HCl and SO₂ fumes)

-

Heating mantle

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reactor Setup: In a clean, dry round-bottom flask under an inert atmosphere, add 4-chlorothiophene-3-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to create a slurry.

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of carboxylic acid).

-

Thionyl Chloride Addition: Slowly add thionyl chloride (typically 1.5-2.0 eq) to the stirred slurry via a dropping funnel at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically around 70-80°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., disappearance of the starting material by TLC or HPLC). The evolution of gases (SO₂ and HCl) should be observed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Purification: Remove the excess thionyl chloride and solvent under reduced pressure (distillation). The crude 4-chlorothiophene-3-carbonyl chloride can often be used directly in the next step or further purified by vacuum distillation.

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a pilot or industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and product quality.

| Parameter | Laboratory Scale (1-100 g) | Pilot/Industrial Scale (>1 kg) | Rationale and Key Considerations |

| Reagent Addition | Manual addition via dropping funnel. | Controlled addition via a pump. | Precise control of addition rate is crucial to manage the exotherm and gas evolution. |

| Heat Management | Heating mantle, oil bath. | Jacketed reactor with a heating/cooling system. | Efficient heat transfer is critical for maintaining the optimal reaction temperature and preventing runaway reactions. |

| Gas Scrubbing | Laboratory gas scrubber. | Industrial-scale scrubbing system. | The large volume of toxic and corrosive gases (HCl, SO₂) generated requires a robust and efficient scrubbing system to ensure environmental and operator safety. |

| Solvent Selection | Toluene, Dichloromethane. | Toluene is often preferred due to its higher boiling point and lower volatility compared to dichloromethane. | Solvent choice impacts reaction temperature, work-up, and environmental considerations. |

| Work-up & Purification | Rotary evaporator, laboratory distillation. | Industrial distillation unit. | Efficient removal of solvent and excess thionyl chloride is necessary. Vacuum distillation of the product may be required to achieve high purity. |

| Material of Construction | Glassware. | Glass-lined or Hastelloy reactors. | The corrosive nature of thionyl chloride and the generated HCl requires corrosion-resistant materials. |

Diagram: Scale-Up Workflow

Caption: Key stages in the scale-up process.

Safety Precautions

Working with thionyl chloride requires strict adherence to safety protocols due to its hazardous nature.

-

Toxicity and Corrosivity: Thionyl chloride is toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[10][11] All manipulations should be performed in a well-ventilated fume hood.[11]

-

Reaction with Water: Thionyl chloride reacts violently with water, releasing toxic gases.[8] Ensure all glassware and reagents are dry. Do not use water to extinguish a fire involving thionyl chloride.[10]

-

Emergency Procedures: Have an emergency shower and eyewash station readily available.[10] In case of skin contact, immediately wash the affected area with copious amounts of water.[8] For inhalation, move the individual to fresh air and seek immediate medical attention.[9]

-

Storage: Store thionyl chloride in a cool, dry, well-ventilated area away from heat and light, in tightly closed containers.[10][11]

Analytical Quality Control

To ensure the quality and purity of the synthesized 4-chlorothiophene-3-carbonyl chloride, several analytical techniques can be employed.

| Analytical Method | Purpose | Key Parameters to Monitor |

| Gas Chromatography (GC) | Purity assessment and identification of volatile impurities. | Assay (purity), residual solvent, unreacted thionyl chloride.[12] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, particularly for non-volatile impurities and degradation products. | Assay (purity), presence of the starting carboxylic acid. Derivatization may be necessary for stable analysis.[13] |

| Titration | Quantification of the acyl chloride content. | Can determine the amount of active acyl chloride.[12] |

| Infrared (IR) Spectroscopy | Functional group analysis. | Presence of the characteristic C=O stretch for an acyl chloride (typically around 1780-1815 cm⁻¹). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | Confirms the chemical structure of the final product. |

Conclusion

The synthesis of 4-chlorothiophene-3-carbonyl chloride via the reaction of the corresponding carboxylic acid with thionyl chloride is a robust and scalable method. Careful consideration of reaction parameters, heat management, and safety protocols is paramount for a successful transition from laboratory to industrial-scale production. The analytical methods outlined in this guide are essential for ensuring the final product meets the required quality standards for its use in pharmaceutical and other chemical syntheses.

References

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, February 8). Thionyl Chloride and enols, carboxylic acids, alcohols. Retrieved from [Link]

-

Global MSDS. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

-

International Chemical Safety Cards. (n.d.). ICSC 1409 - Thionyl Chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, May 20). CHAPTER 21: Thiophene Synthesis. In Books. Retrieved from [Link]

-

PubMed. (2017, June 5). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Retrieved from [Link]

-

Chromatography Forum. (2012, March 12). determination of acetyl chloride contents. Retrieved from [Link]

-

Scielo. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol. Retrieved from [Link]

-

Beilstein Journals. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

- Google Patents. (n.d.). CN109369611B - Synthetic method of 4-chlorothiophene-2-carbonyl derivative.

-

European Patent Office. (2012, May 2). IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES - EP 2844654 B1. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

-

MDPI. (2021, July 22). Thiophene-3-carbonyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

-

PMC. (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Retrieved from [Link]

- Google Patents. (n.d.). CN1174954C - Method for Purifying Carbonyl Chloride.

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

- Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.

-

Wiley Online Library. (n.d.). Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Retrieved from [Link]

Sources

- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 10. nj.gov [nj.gov]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. nbinno.com [nbinno.com]

- 13. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Handling & Synthesis of 4-Chlorothiophene-3-Carbonyl Chloride

Welcome to the Technical Support Center for the synthesis and handling of moisture-sensitive acyl chlorides. 4-Chlorothiophene-3-carbonyl chloride is a highly reactive, critical building block frequently utilized in the synthesis of complex pharmaceutical agents, including IRAK4 inhibitors[1]. Due to its extreme electrophilicity, the primary mode of failure during its synthesis and downstream application is premature hydrolysis.

This guide provides researchers, scientists, and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, anhydrous synthesis.

Part 1: The Mechanistic Causality of Hydrolysis

Q: Why is 4-chlorothiophene-3-carbonyl chloride exceptionally prone to hydrolysis compared to standard alkyl acid chlorides?

A: The reactivity of an acid chloride is dictated by the electrophilicity of its carbonyl carbon. In 4-chlorothiophene-3-carbonyl chloride, the electron-withdrawing nature of the thiophene heteroaromatic ring, compounded by the strong inductive effect of the chlorine atom at the 4-position, severely depletes electron density at the carbonyl center[2].

When exposed to even trace amounts of atmospheric moisture, water acts as a nucleophile. It attacks the highly polarized carbonyl carbon to form a transient tetrahedral intermediate[3]. This intermediate rapidly collapses, expelling a chloride leaving group and a proton to irreversibly yield 4-chlorothiophene-3-carboxylic acid and corrosive hydrogen chloride (HCl) gas[3].

Mechanistic pathway of 4-chlorothiophene-3-carbonyl chloride hydrolysis.

Part 2: Self-Validating Synthesis Protocols

Q: What is the optimal, self-validating protocol for synthesizing this acid chloride without moisture contamination?

A: For complex heteroaromatic systems, converting the carboxylic acid to its acid chloride is best achieved using oxalyl chloride rather than thionyl chloride. Oxalyl chloride allows for milder conditions, generates highly volatile byproducts (CO, CO₂, HCl) that are easily removed, and prevents thermal degradation of the product[4].

Step-by-Step Methodology:

-

Apparatus Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar under high vacuum. Backfill with ultra-high purity (UHP) Argon. Repeat the vacuum-argon cycle three times.

-

Reagent Loading: Under a positive Argon flow, add 4-chlorothiophene-3-carboxylic acid (1.0 eq) to the flask. Seal the flask with a high-quality rubber septum[5].

-